molecular formula C4H5BrO2 B3415439 4-Bromocrotonic acid CAS No. 20629-35-0

4-Bromocrotonic acid

Cat. No. B3415439
CAS RN: 20629-35-0
M. Wt: 164.99 g/mol
InChI Key: DOTGZROJTAUYFQ-OWOJBTEDSA-N
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Description

4-Bromocrotonic acid is a derivative of 3-mercaptopropionic acid (3-MPA). It inhibits the enzyme carnitine acyltransferase, which is involved in the uptake of fatty acids into mitochondria and their subsequent β-oxidation . It acts as a fatty acid blocking agent and is used to selectively adjust levels of long-chain acyl CoA and carnitine in aerobic and ischemic myocardium .


Synthesis Analysis

This compound can be synthesized by the bromination reaction of crotonic acid . An efficient scale-up of photochemical bromination of conjugated allylic compounds in continuous-flow has been developed . The reaction was optimized in a self-made continuous-flow photoreactor based on a commercially available household lamp .


Molecular Structure Analysis

The molecular formula of this compound is C4H5BrO2 . It has a molecular weight of 164.99 .


Chemical Reactions Analysis

The bromination of conjugated allylic compounds with N-bromosuccinimide (NBS) is a key reaction in the synthesis of this compound . The reaction was significantly improved in a continuous-flow mode compared to batch-mode synthesis .


Physical And Chemical Properties Analysis

This compound is a crystal with a melting point of 74°C . It has a molecular weight of 164.99 and a density of 1.7±0.1 g/cm3 . Its boiling point is 287.6±23.0 °C at 760 mmHg .

Scientific Research Applications

Inhibition in Mitochondrial Fatty Acid Oxidation and Ketone Body Degradation

4-Bromocrotonic acid has been identified as an effective inhibitor of respiration in rat heart mitochondria when using either palmitoylcarnitine or acetoacetate as substrates. It specifically inhibits the enzymes 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase, which play crucial roles in fatty acid oxidation and ketone body degradation (Olowe & Schulz, 1982).

Evaluation in Myocytes

Further studies evaluated this compound's inhibitory effects on fatty acid oxidation in rat myocytes. It has been shown to specifically inhibit the oxidation of palmitate but not pyruvate, confirming its role as a specific inhibitor of fatty acid oxidation (El-Aleem & Schulz, 1987).

Application in Organic Synthesis

This compound is used in organic synthesis, notably in the indium-mediated addition to aldehydes and ketones, leading to the formation of α-allyl-β-hydroxy carboxylic acids. This method is noted for its simplicity and high yields (Bowyer et al., 2004).

Mitochondrial Activation and Toxicity

The activation of this compound and its effects on palmitoylcarnitine-supported respiration in rat liver and heart mitochondria were studied, revealing insights into its role in inhibiting beta-oxidation (Yao et al., 1994).

Synthesis of Amino Acids

This compound was utilized in a new synthesis method for 4-amino-3-hydroxybutyric acid, demonstrating its role in the production of important biochemical compounds (Pinza & Pifferi, 1978).

Stimulation of Insulin-Responsive Glucose Transporters

Studies have shown that this compound can stimulate the rate of transport of glucose in rat myocytes, potentially through an increase in the activity of insulin-responsive glucose transporters (Abdel-aleem et al., 1993).

Antifungal Activity

This compound has been evaluated for its antifungal activity, particularly against pathogens like Candida albicans and Aspergillus niger (Gershon et al., 1976).

Mechanism of Inhibition of Insulin-Stimulated Glucose Transport

Research has been conducted on how this compound inhibits insulin-stimulated glucose transport in adipocytes, shedding light on its molecular mechanism of action (Chai & Fong, 2003).

Mechanism of Action

4-Bromocrotonic acid acts as a fatty acid blocking agent. It is used to selectively adjust levels of long-chain acyl CoA and carnitine in aerobic and ischemic myocardium . It is also an intermediate used to prepare tetrahydropyridothienopyrimidine derivatives with antiproliferative activities .

Safety and Hazards

4-Bromocrotonic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear suitable protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

Future Directions

4-Bromocrotonic acid is an important allylic brominated compound used as an intermediate in the synthesis of pharmaceutically active protein kinase inhibitors . It has been used in investigations into the structure and reactivity of organic molecules, enabling the synthesis of new molecules applicable across a broad spectrum of fields . Future research may focus on its potential applications in pharmaceutical synthesis and other biochemical realms .

properties

IUPAC Name

(E)-4-bromobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTGZROJTAUYFQ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80878724
Record name (2E)-4-Bromo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13991-36-1, 20629-35-0
Record name 4-Bromocrotonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020629350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-4-Bromo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-4-bromobut-2-enoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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